

physical and chemical properties of diallylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallylamine*

Cat. No.: *B093489*

[Get Quote](#)

Diallylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of **diallylamine**. It includes quantitative data presented in structured tables, detailed experimental methodologies for key properties, and a visualization of its synthesis workflow.

Physical Properties of Diallylamine

Diallylamine is a colorless to light yellow liquid with a characteristic ammonia-like odor.^[1] It is a flammable liquid and its vapors can form explosive mixtures with air.^[2]

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ N	[3]
Molar Mass	97.16 g/mol	[4]
Appearance	Colorless to light yellow liquid	[1][3]
Odor	Ammonia-like	[1][3]
Density	0.787 g/mL at 25 °C	[1][5]
Melting Point	-88 °C	[1][6]
Boiling Point	111-112 °C at 760 mmHg	[1][7]
Flash Point	7 °C (44.6 °F) - Closed Cup	[7]
Solubility in Water	8.6 g/100mL	[1]
Vapor Pressure	18 mmHg at 20 °C	[1][5]
Vapor Density	3.35 (Air = 1)	[1][5]
Refractive Index (n ²⁰ /D)	1.440	[1][5]
Autoignition Temperature	273 °C	[8]

Chemical Properties of Diallylamine

Diallylamine exhibits typical reactivity for a secondary amine and an alkene. It is a weak base and can react exothermically with acids to form salts.[1]

Property	Value	Source
pKa	9.29	[1]
Reactivity	Neutralizes acids in exothermic reactions. [1] Incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. [1] May generate flammable gaseous hydrogen in combination with strong reducing agents, such as hydrides. [1]	[1]
Stability	Stable under normal conditions. [7]	[7]
Hazardous Polymerization	Does not occur under normal conditions. [7]	[7]
Incompatible Materials	Acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide. [7]	[7]
Hazardous Decomposition Products	Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO ₂). [7]	[7]

Experimental Protocols

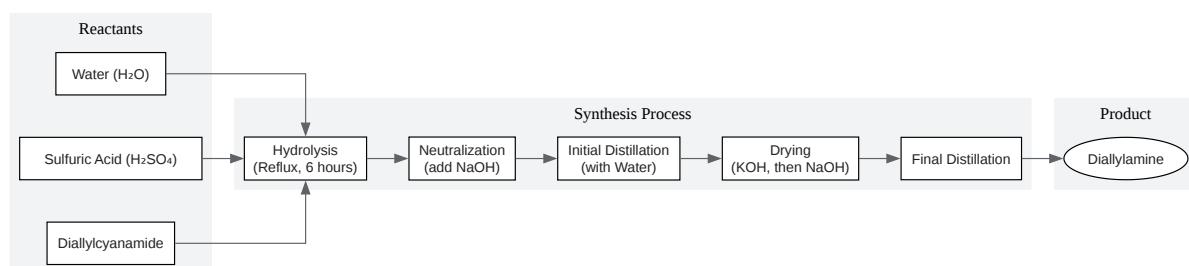
Determination of Physical Properties

Standardized methods, such as those developed by ASTM International, are typically employed to determine the physical properties of liquid chemicals like **diallylamine**.

- Boiling Point: The boiling point can be determined using a method similar to ASTM D1120. This test method involves distilling the liquid under controlled conditions and observing the temperature at which the liquid and vapor phases are in equilibrium at atmospheric pressure.

- Density: The density of **diallylamine** can be measured using a digital density meter according to ASTM D4052.[9] This method involves introducing the liquid into an oscillating U-tube, and the change in the oscillation frequency is used to calculate the density.[10][11]
- Flash Point: The flash point is determined using a closed-cup method, such as the Pensky-Martens closed-cup tester as described in ASTM D93.[4][12] A sample is heated in a closed cup, and an ignition source is periodically introduced into the vapor space until a flash is observed.[4]
- Refractive Index: The refractive index can be measured using a refractometer following a procedure like ASTM D1218.[3][13] This method involves placing a small amount of the liquid on a prism and measuring the angle at which light is refracted.[13]

Determination of Chemical Properties


- pKa (Acid Dissociation Constant): The pKa of an amine like **diallylamine** is typically determined by potentiometric titration.[14][15] This involves the following general steps:
 - A solution of the amine of known concentration is prepared.
 - The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[16]
 - The pH of the solution is monitored throughout the titration using a calibrated pH meter.
 - The equivalence point of the titration is determined from the titration curve (a plot of pH versus the volume of titrant added).
 - The pKa is calculated from the pH at the half-equivalence point.

Synthesis of Diallylamine

Diallylamine can be synthesized by the hydrolysis of diallylcyanamide. The following is a summary of the experimental protocol adapted from Organic Syntheses.[8]

- Hydrolysis: A solution of sulfuric acid in water is prepared in a round-bottomed flask equipped with a reflux condenser. Diallylcyanamide is added, and the mixture is refluxed for several hours.[8]

- Neutralization and Distillation: The reaction mixture is cooled, and a cold solution of sodium hydroxide is added to neutralize the acid and liberate the free amine. The flask is then set up for distillation, and the **diallylamine** is distilled with water.[8]
- Salting Out and Drying: The distillate is collected, and potassium hydroxide is added to separate the amine from the aqueous layer. The separated amine layer is then dried over solid sodium hydroxide.[8]
- Final Distillation: The dried amine is filtered and distilled at atmospheric pressure to yield pure **diallylamine**.[8]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **diallylamine** from diallylcyanamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. petrolube.com [petrolube.com]
- 3. store.astm.org [store.astm.org]
- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 5. researchgate.net [researchgate.net]
- 6. store.astm.org [store.astm.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. store.astm.org [store.astm.org]
- 10. knowledge.reagecon.com [knowledge.reagecon.com]
- 11. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 12. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 13. matestlabs.com [matestlabs.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of diallylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093489#physical-and-chemical-properties-of-diallylamine\]](https://www.benchchem.com/product/b093489#physical-and-chemical-properties-of-diallylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com